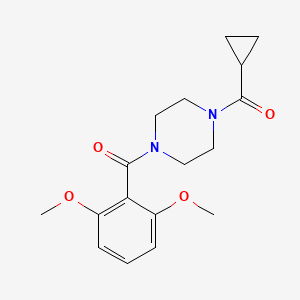
1-(cyclopropylcarbonyl)-4-(2,6-dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have been studied for their potential biological activities and chemical properties. Its structure incorporates elements that suggest versatility in potential chemical reactions and applications.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including condensation reactions and the use of specific catalysts to achieve the desired molecular architecture. For instance, the synthesis of similar piperazine compounds has been achieved through cyclocondensation using various catalysts, indicating a pathway that might be applicable to the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Crystal structure studies of compounds with similar structural frameworks to the target compound reveal details about molecular conformation and intermolecular interactions. For example, the crystal structure determination of related compounds provides insights into the spatial arrangement and potential reactivity sites (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Research into piperazine derivatives includes studies on their chemical reactions, highlighting the reactivity of the piperazine moiety and its potential for forming diverse chemical structures. The synthesis process often involves reactions with specific functional groups, indicating the compound's reactive nature and versatility (Mella, Fasani, & Albini, 2001).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on closely related compounds provide valuable data on how structural differences influence these properties (Harish Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, including stability, reactivity with other chemical agents, and potential for forming bonds, are essential for comprehending the compound's utility in various chemical reactions and applications. Analysis of similar compounds reveals insights into the functional groups' roles in determining the chemical behavior (Patel & Patel, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of piperazine derivatives in medicinal chemistry is a vibrant field of research, and new compounds with improved properties are continually being developed . This compound, with its combination of a piperazine ring, a cyclopropylcarbonyl group, and a 2,6-dimethoxybenzoyl group, could potentially be of interest in this context .
Propiedades
IUPAC Name |
cyclopropyl-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-13-4-3-5-14(23-2)15(13)17(21)19-10-8-18(9-11-19)16(20)12-6-7-12/h3-5,12H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSDOLQYQVXSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

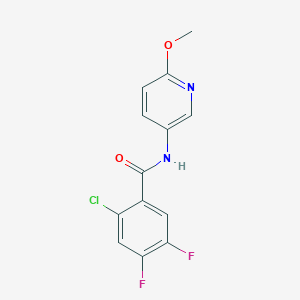
![2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
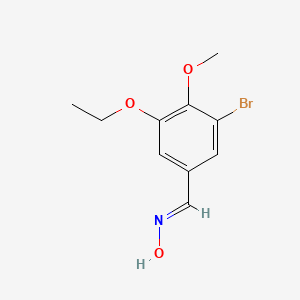
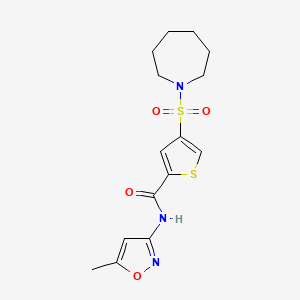
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5586810.png)
![ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
![2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5586827.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5586837.png)
![N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5586841.png)
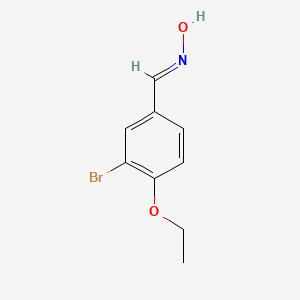
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)
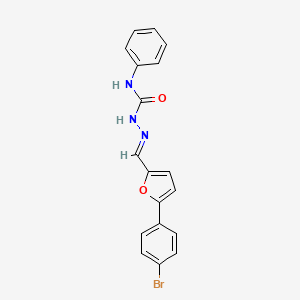
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)
![1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B5586869.png)